
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride
Overview
Description
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is substituted with a 3,4-dichlorophenoxy group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride typically involves the reaction of 3,4-dichlorophenol with piperidine under specific conditions. The process can be summarized as follows:
Starting Materials: 3,4-dichlorophenol and piperidine.
Reaction: The 3,4-dichlorophenol is reacted with piperidine in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 4-(3,4-dichlorophenoxy)piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-(3,4-dichlorophenoxy)piperidine
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a versatile compound with applications spanning pharmaceutical development, agricultural chemistry, biochemical research, material science, and analytical chemistry .
Pharmaceutical Development
this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders . Additionally, 4-substituted piperidines, with an aryloxy functionality, can inhibit serotonin and/or noradrenaline reuptake because of their affinity for neuronal transporters. Potential therapeutic applications of these compounds include the treatment of nervous bulimia, alcohol addiction, anxiety, obsessive-compulsive disorders, panic, pain, pre-menstrual syndrome, social phobia, and migraine prophylaxis .
Agricultural Chemistry
It is used in the formulation of herbicides, helping to control unwanted plant growth while minimizing environmental impact .
Biochemical Research
Researchers employ this chemical in studies related to receptor binding and signal transduction, enhancing the understanding of cellular processes .
Material Science
Its properties make it suitable for developing advanced materials, including coatings and polymers that require specific chemical resistance .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorobenzyl)-Piperidine Hydrochloride: Similar structure but with a benzyl group instead of a phenoxy group.
3-(3,4-Dichlorophenoxy)Piperidine Hydrochloride: Similar structure but with the phenoxy group attached at a different position on the piperidine ring
Uniqueness
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO, characterized by a piperidine ring substituted with a 3,4-dichlorophenoxy group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential as an inhibitor in certain enzymatic pathways, which could be beneficial in treating diseases caused by parasitic infections like Trypanosomiasis.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for the survival of certain pathogens.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring or the dichlorophenoxy group can significantly affect the compound's potency and selectivity. For example, the introduction of various substituents at different positions on the piperidine ring has been shown to enhance biological activity against specific targets.
Compound Variation | Activity | IC50 (μM) | Comments |
---|---|---|---|
This compound | Moderate | 22 ± 3 | Comparable potency to lead compounds |
4-Chlorophenyl Analog | High | 12 ± 2 | Enhanced inhibition of target enzymes |
3-Bromo Derivative | Moderate | 14 ± 0 | Effective against mycobacterial growth |
Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo.
- Trypanosomiasis Treatment : A study highlighted its potential as a brain-penetrant trypanocidal agent targeting N-myristoyltransferase (NMT). Compound modifications led to improved potency and efficacy against Trypanosoma brucei with an IC50 value of 0.1 μM and an EC50 value of 0.7 μM in proliferation assays .
- Cytotoxicity Against Cancer Cells : Another investigation assessed its antiproliferative effects on various human cancer cell lines. The presence of the dichlorophenyl group was crucial for enhancing cytotoxic activity, with some derivatives achieving IC50 values comparable to established anticancer drugs .
- Antimicrobial Activity : Research on piperidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial properties against Mycobacterium species, suggesting a potential role in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution reactions to introduce the dichlorophenoxy group to the piperidine ring, followed by hydrochloride salt formation. Key steps include:
- Step 1 : Reacting piperidine derivatives with 3,4-dichlorophenol under alkaline conditions to form the ether linkage .
- Step 2 : Acidification with HCl to precipitate the hydrochloride salt.
- Purity Optimization : Use column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to isolate high-purity product. Monitor reactions via TLC and confirm purity via HPLC (>98%) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation, dichlorophenoxy substituent position, and hydrochloride salt formation (e.g., δ 3.5–4.0 ppm for piperidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected for C₁₁H₁₃Cl₂NO·HCl).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
Q. How should initial biological activity assays be designed to evaluate receptor/enzyme interactions?
- Experimental Design :
- Target Selection : Prioritize receptors/enzymes with known sensitivity to chlorinated phenoxy derivatives (e.g., serotonin or dopamine receptors) .
- Assay Protocol :
- In vitro : Radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands).
- Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values.
- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste Disposal : Follow local regulations for halogenated organic waste; incineration recommended .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scalable synthesis?
- Approach :
- Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic substitution energy barriers) .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and temperatures .
- Process Simulation : Apply Aspen Plus or COMSOL to simulate large-scale reactor conditions (e.g., heat transfer, mixing efficiency) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity (e.g., I² statistic) .
- Experimental Replication : Standardize assay conditions (e.g., cell line, buffer pH) to isolate variables causing discrepancies .
- Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes under different conditions .
Q. What strategies assess the environmental impact of this compound?
- Ecotoxicity Testing :
- Aquatic Toxicity : Daphnia magna acute toxicity tests (EC₅₀ determination) .
- Biodegradation : OECD 301F assay to evaluate microbial degradation rates in soil/water .
- Bioaccumulation : LogP measurement (e.g., shake-flask method) to estimate potential for biomagnification .
Q. How to investigate the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Forced Degradation : Expose the compound to extremes (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC .
- Kinetic Studies : Arrhenius plots to predict shelf life at standard storage conditions (e.g., 25°C).
- Mechanistic Analysis : LC-MS/MS to identify degradation products (e.g., hydrolysis of the ether bond) .
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWUBGSEJJPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589991 | |
Record name | 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817186-93-9 | |
Record name | 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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